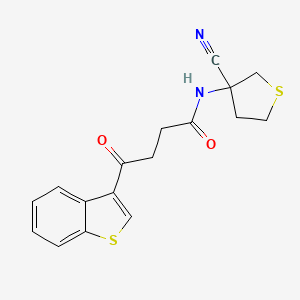
4-(1-benzothiophen-3-yl)-N-(3-cyanothiolan-3-yl)-4-oxobutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-benzothiophen-3-yl)-N-(3-cyanothiolan-3-yl)-4-oxobutanamide, also known as BTCP, is a synthetic compound that has been widely studied for its potential use in scientific research. This compound is a member of the benzothiophene class of compounds and has been found to have a variety of interesting biochemical and physiological effects. In
作用機序
The mechanism of action of 4-(1-benzothiophen-3-yl)-N-(3-cyanothiolan-3-yl)-4-oxobutanamide is related to its ability to inhibit the reuptake of dopamine. Specifically, 4-(1-benzothiophen-3-yl)-N-(3-cyanothiolan-3-yl)-4-oxobutanamide binds to the dopamine transporter, which is responsible for removing dopamine from the synapse and returning it to the presynaptic neuron. By blocking this transporter, 4-(1-benzothiophen-3-yl)-N-(3-cyanothiolan-3-yl)-4-oxobutanamide increases the concentration of dopamine in the synapse, which can lead to increased dopamine signaling and a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
4-(1-benzothiophen-3-yl)-N-(3-cyanothiolan-3-yl)-4-oxobutanamide has been found to have a variety of interesting biochemical and physiological effects. For example, it has been shown to increase dopamine release in the striatum, which is a region of the brain that is involved in motor control and reward processing. 4-(1-benzothiophen-3-yl)-N-(3-cyanothiolan-3-yl)-4-oxobutanamide has also been found to increase the locomotor activity of rats, which is consistent with its effects on the dopamine system. Additionally, 4-(1-benzothiophen-3-yl)-N-(3-cyanothiolan-3-yl)-4-oxobutanamide has been shown to have anxiolytic effects, which means that it can reduce anxiety in animal models.
実験室実験の利点と制限
One of the main advantages of using 4-(1-benzothiophen-3-yl)-N-(3-cyanothiolan-3-yl)-4-oxobutanamide in lab experiments is its selectivity for the dopamine transporter. This means that it can be used to specifically study the role of dopamine in various physiological and biochemical processes. However, one limitation of using 4-(1-benzothiophen-3-yl)-N-(3-cyanothiolan-3-yl)-4-oxobutanamide is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer in certain experimental paradigms.
将来の方向性
There are a variety of potential future directions for research on 4-(1-benzothiophen-3-yl)-N-(3-cyanothiolan-3-yl)-4-oxobutanamide. One area of interest is in the development of new compounds that are similar to 4-(1-benzothiophen-3-yl)-N-(3-cyanothiolan-3-yl)-4-oxobutanamide but have improved solubility and other properties. Additionally, there is potential for studying the effects of 4-(1-benzothiophen-3-yl)-N-(3-cyanothiolan-3-yl)-4-oxobutanamide on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Finally, there is potential for using 4-(1-benzothiophen-3-yl)-N-(3-cyanothiolan-3-yl)-4-oxobutanamide as a tool for developing new treatments for neurological disorders, such as Parkinson's disease and schizophrenia.
Conclusion:
In conclusion, 4-(1-benzothiophen-3-yl)-N-(3-cyanothiolan-3-yl)-4-oxobutanamide is a synthetic compound that has been found to have a variety of interesting biochemical and physiological effects. Its selectivity for the dopamine transporter makes it a valuable tool for studying the role of dopamine in various neurological disorders, and its potential for use in the development of new treatments makes it an exciting area of research. While there are limitations to using 4-(1-benzothiophen-3-yl)-N-(3-cyanothiolan-3-yl)-4-oxobutanamide in lab experiments, its unique properties make it a valuable tool for researchers in the field of neuroscience.
合成法
4-(1-benzothiophen-3-yl)-N-(3-cyanothiolan-3-yl)-4-oxobutanamide is synthesized through a multi-step process involving the reaction of 3-cyanothiolan-3-ylacetic acid with 1-benzothiophene-3-carboxylic acid, followed by the addition of oxalyl chloride and then the reaction with an amine. This process results in the formation of 4-(1-benzothiophen-3-yl)-N-(3-cyanothiolan-3-yl)-4-oxobutanamide as a white crystalline powder.
科学的研究の応用
4-(1-benzothiophen-3-yl)-N-(3-cyanothiolan-3-yl)-4-oxobutanamide has been found to have a variety of potential scientific research applications. One of the most promising areas of research is in the field of neuroscience, where 4-(1-benzothiophen-3-yl)-N-(3-cyanothiolan-3-yl)-4-oxobutanamide has been shown to have potential as a tool for studying the dopamine system in the brain. Specifically, 4-(1-benzothiophen-3-yl)-N-(3-cyanothiolan-3-yl)-4-oxobutanamide has been found to be a potent and selective dopamine uptake inhibitor, which means that it can be used to block the reuptake of dopamine and thereby increase the concentration of dopamine in the synapse. This makes 4-(1-benzothiophen-3-yl)-N-(3-cyanothiolan-3-yl)-4-oxobutanamide a valuable tool for studying the role of dopamine in various neurological disorders, such as Parkinson's disease and schizophrenia.
特性
IUPAC Name |
4-(1-benzothiophen-3-yl)-N-(3-cyanothiolan-3-yl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c18-10-17(7-8-22-11-17)19-16(21)6-5-14(20)13-9-23-15-4-2-1-3-12(13)15/h1-4,9H,5-8,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGQXLPFSYZTTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)CCC(=O)C2=CSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-benzothiophen-3-yl)-N-(3-cyanothiolan-3-yl)-4-oxobutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2851843.png)


![1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2851848.png)



![5-(4-fluorophenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2851854.png)


![(2E)-3-[4-(2-Ethoxy-2-oxoethoxy)-3-methoxyphenyl]acrylic acid](/img/structure/B2851859.png)
